2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole
Overview
Description
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole typically involves multi-step procedures. One common method includes the reaction of 2-aminobenzothiazole with piperazine in the presence of a suitable solvent and catalyst to form the intermediate product. This intermediate is then brominated using bromine or a brominating agent under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an antipsychotic or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biological processes. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with neurotransmitter receptors, contributing to its potential antipsychotic activity .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Another benzothiazole derivative with similar structural features but lacking the bromine atom.
2-(4-(4-(1,2-benzothiazol-3-yl)piperazin-1-yl)butyl)-1H-isoindole-1,3(2H)-dione: A compound with a similar piperazine and benzothiazole moiety but different substituents .
Uniqueness
The presence of the bromine atom in 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole distinguishes it from other similar compounds, potentially enhancing its reactivity and biological activity. This unique feature may contribute to its specific applications and effectiveness in various fields .
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4S2/c19-12-5-6-14-16(11-12)25-18(21-14)23-9-7-22(8-10-23)17-20-13-3-1-2-4-15(13)24-17/h1-6,11H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXGABWUUFBYIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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